
(4-Cyclopropyl-2-methylthiazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyclopropyl-2-methylthiazol-5-yl)methanol is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound features a cyclopropyl group and a methyl group attached to the thiazole ring, along with a methanol group. Thiazole derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropyl-2-methylthiazol-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with 2-bromo-3-methylthiophene in the presence of a base to form the thiazole ring. The resulting intermediate is then subjected to reduction to introduce the methanol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Cyclopropyl-2-methylthiazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The methyl and cyclopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (4-Cyclopropyl-2-methylthiazol-5-yl)aldehyde or (4-Cyclopropyl-2-methylthiazol-5-yl)carboxylic acid .
Applications De Recherche Scientifique
(4-Cyclopropyl-2-methylthiazol-5-yl)methanol has a wide range of scientific research applications:
Biology: Thiazole derivatives, including this compound, are studied for their biological activities, such as antimicrobial, antifungal, and anticancer properties
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical agents
Industry: It is used in the development of agrochemicals and other industrial products due to its versatile chemical properties
Mécanisme D'action
The mechanism of action of (4-Cyclopropyl-2-methylthiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the compound’s structure allows it to participate in redox reactions, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methylthiazol-2-yl)methanol: Similar in structure but lacks the cyclopropyl group.
(4-Methylthiazol-5-yl)methanol: Similar in structure but with different substitution patterns on the thiazole ring.
Thiazole: The parent compound of the thiazole family, lacking additional functional groups.
Uniqueness
(4-Cyclopropyl-2-methylthiazol-5-yl)methanol is unique due to the presence of both cyclopropyl and methanol groups, which confer distinct chemical and biological properties. The cyclopropyl group adds steric hindrance and rigidity to the molecule, potentially enhancing its binding affinity to specific targets. The methanol group provides a site for further chemical modification, allowing the synthesis of a wide range of derivatives .
Propriétés
Formule moléculaire |
C8H11NOS |
|---|---|
Poids moléculaire |
169.25 g/mol |
Nom IUPAC |
(4-cyclopropyl-2-methyl-1,3-thiazol-5-yl)methanol |
InChI |
InChI=1S/C8H11NOS/c1-5-9-8(6-2-3-6)7(4-10)11-5/h6,10H,2-4H2,1H3 |
Clé InChI |
MXZGIYYUADLYEF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(S1)CO)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


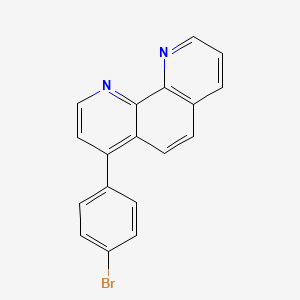

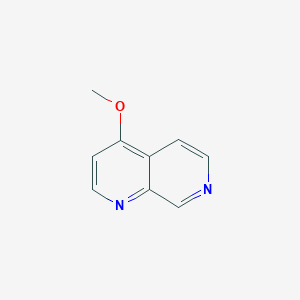
![(6-Chloro-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13134560.png)
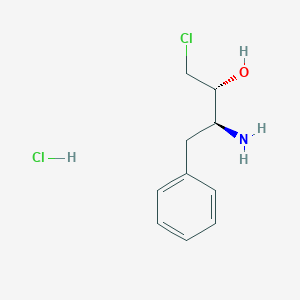
![9-Octadecenoicacid(9Z)-,phosphinicobis[oxy(2-hydroxy-3,1-propanediyl)]ester,monoammoniumsalt,stereoisomer](/img/structure/B13134570.png)

![2,3-bis[(7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13134586.png)
![6-(Difluoromethoxy)-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B13134591.png)
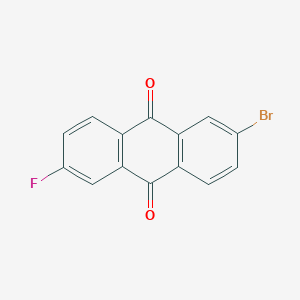
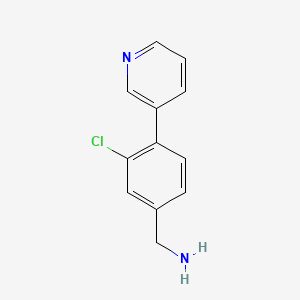
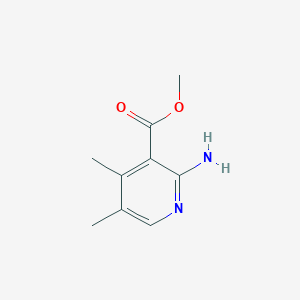
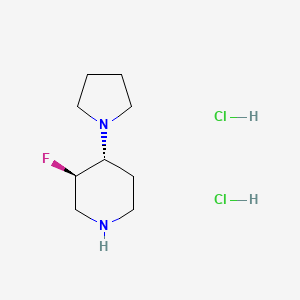
![5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B13134626.png)
